![molecular formula C18H18ClN3O3 B2620321 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide CAS No. 2411201-19-7](/img/structure/B2620321.png)
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide is a chemical compound that has been widely used in scientific research. This compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE is an enzyme that plays a crucial role in the process of protein degradation in cells. Inhibition of NAE has been shown to have therapeutic potential in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide involves inhibition of NAE. NAE is an enzyme that activates the small ubiquitin-like modifier (SUMO) protein, which then binds to target proteins and regulates their activity. Inhibition of NAE by MLN4924 leads to accumulation of NEDD8-conjugated proteins, including tumor suppressor proteins, and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide have been extensively studied. In cancer, MLN4924 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In autoimmune diseases, MLN4924 has been shown to reduce inflammation and inhibit the activity of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In viral infections, MLN4924 has been shown to inhibit the replication of certain viruses, such as HIV.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide in lab experiments include its specificity for NAE inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer, autoimmune diseases, and viral infections. The limitations of using MLN4924 in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and treatment duration.
Future Directions
There are several future directions for the study of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of NAE that can overcome the limitations of MLN4924. Additionally, further studies are needed to determine the optimal dosage and treatment duration of MLN4924 in different disease models.
Synthesis Methods
The synthesis of 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide involves a series of chemical reactions. The starting materials are 4-chloro-2-aminopyridine and 4-(2-morpholin-4-yl-2-oxoethyl)aniline. These two compounds are reacted together in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate product. The intermediate product is then treated with chloroacetyl chloride to form the final product, which is 2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide.
Scientific Research Applications
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide has been extensively studied in scientific research. It has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections. In cancer, inhibition of NAE by MLN4924 leads to accumulation of tumor suppressor proteins and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. In autoimmune diseases, MLN4924 has been shown to inhibit the activity of inflammatory cytokines and reduce inflammation. In viral infections, MLN4924 has been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV).
properties
IUPAC Name |
2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-12-14(5-6-20-16)18(24)21-15-3-1-13(2-4-15)11-17(23)22-7-9-25-10-8-22/h1-6,12H,7-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWCPREIZZRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)
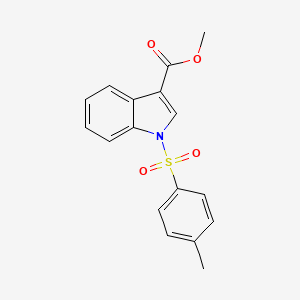
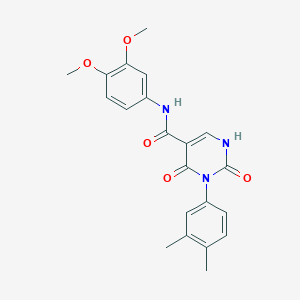
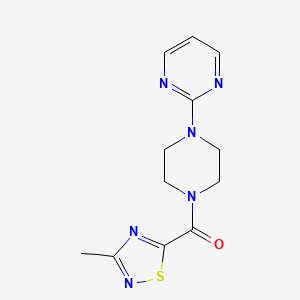
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620245.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2620248.png)
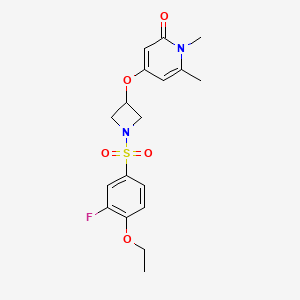
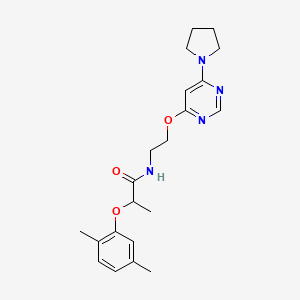
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B2620254.png)
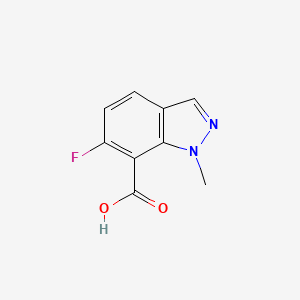
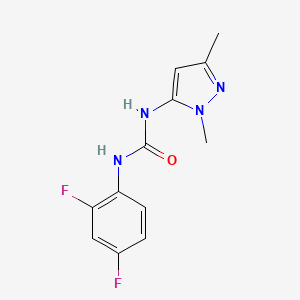
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide](/img/structure/B2620258.png)
![(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B2620260.png)